9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(3-Hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazolo-quinazolinone core. Key structural attributes include:
- 6,6-Dimethyl groups: These substituents enhance steric stability and influence conformational rigidity.
- p-Tolyl group (2-position): A hydrophobic moiety contributing to lipophilicity and influencing receptor binding.
Properties
IUPAC Name |
9-(3-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14-7-9-15(10-8-14)22-26-23-25-18-12-24(2,3)13-19(30)20(18)21(28(23)27-22)16-5-4-6-17(29)11-16/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHRXGSBUZOXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazolinone class, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into its key functional groups:
- Triazole ring : Imparts unique electronic properties.
- Quinazolinone moiety : Associated with various pharmacological effects.
- Hydroxyphenyl and p-tolyl substituents : Potentially enhance biological interactions.
Structural Formula
Anticancer Properties
Recent studies have highlighted the potential of triazoloquinazolinones as inhibitors of Polo-like kinase 1 (Plk1), a critical regulator in mitosis and a target in cancer therapy. The compound has shown promising results in inhibiting Plk1 activity, which is often overexpressed in various cancers.
Key Findings
- Inhibition of Plk1 : The compound demonstrated significant inhibitory effects on Plk1 with an IC50 value in the nanomolar range, indicating strong potential as an anticancer agent .
- Cell Proliferation Studies : In vitro assays showed that treatment with this compound reduced cell proliferation in Plk1-dependent cancer cell lines by over 50% .
Other Biological Activities
Beyond its anticancer effects, this compound has also been evaluated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cell-based assays.
Data Table of Biological Activities
| Activity Type | IC50 (μM) | Remarks |
|---|---|---|
| Plk1 Inhibition | 0.45 | Significant inhibition observed |
| Cell Proliferation | >50% | Reduction in cancer cell growth |
| Antimicrobial | 10-20 | Effective against various pathogens |
| Anti-inflammatory | 5-15 | Reduces TNF-alpha production |
Case Study 1: Plk1 Inhibition in Cancer Cells
In a recent study, researchers synthesized several derivatives of triazoloquinazolinones and tested their efficacy against Plk1. The derivatives were found to inhibit Plk1 activity significantly more than previously known inhibitors. The lead compound from this series was the one under discussion, which exhibited an IC50 value of 0.45 μM against Plk1 .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of the compound. It was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 10 to 20 μM, showcasing its potential as an antimicrobial agent .
Scientific Research Applications
The compound 9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is part of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores its applications, focusing on scientific research and potential therapeutic uses.
Antitumor Activity
Research has indicated that quinazolinone derivatives exhibit significant antitumor properties. The triazole moiety enhances the interaction with biological targets, leading to improved efficacy against cancer cells. For instance, studies have shown that related quinazolinone compounds can inhibit tumor growth in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest .
Anticonvulsant Properties
Compounds similar to this compound have been evaluated for anticonvulsant activity. The presence of the triazole ring is believed to contribute to their ability to modulate neurotransmitter systems involved in seizure activity. Some derivatives have shown comparable efficacy to established anticonvulsants in preclinical models .
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. Quinazolinone derivatives have been reported to exhibit antibacterial and antifungal properties. Research indicates that modifications in the quinazolinone structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Recent studies suggest that triazole-containing compounds may offer neuroprotective benefits by modulating pathways associated with neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds attractive candidates for further exploration in treating conditions like Alzheimer's and Parkinson's disease .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity. Various synthetic routes have been developed, often employing click chemistry techniques that allow for efficient assembly of the triazole and quinazolinone components. The introduction of different substituents on the phenyl rings has been shown to significantly affect the pharmacological properties of the resulting compounds .
Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of quinazolinone derivatives, a compound structurally similar to this compound showed significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to apoptosis induction through caspase activation pathways .
Case Study 2: Anticonvulsant Activity
Another study focused on the anticonvulsant properties of triazole derivatives demonstrated that certain modifications led to enhanced efficacy in reducing seizure frequency in animal models. Compounds with hydroxyl substitutions exhibited particularly promising results compared to standard treatments .
Comparison with Similar Compounds
9-(4-Hydroxyphenyl) Analog
- Structure : Differs in the position of the hydroxyl group (4- vs. 3-hydroxyphenyl).
- Synthesis : Synthesized using NGPU catalyst, achieving superior efficiency (85% yield, 20-minute reaction time) compared to traditional methods (≤70% yield, 2–6 hours) .
- Impact : The para-hydroxyl group may alter electronic distribution and hydrogen-bonding capacity compared to the meta-substituted target compound.
9-(3-Fluorophenyl) Derivative
6-(4-Methoxyphenyl)-9-Phenyl Analog
- Structure : Features a 4-methoxyphenyl and phenyl group instead of 3-hydroxyphenyl and p-tolyl (C₂₃H₂₂N₄O₂; MW 386.45) .
- Impact : Methoxy’s electron-donating nature increases electron density on the aromatic ring, contrasting with the electron-withdrawing effect of fluorine in the 3-fluorophenyl analog.
Modifications in the Core Structure
Tetrazolo-Quinazolinone Derivatives
Triazolo-Thiadiazole Hybrids
- Example : 6-Substituted-(3-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) .
- Activity : Demonstrates heparanase inhibition, reducing tumor metastasis in preclinical models .
Pharmacologically Active Analogs
RXFP4-Selective Agonists
- Scaffold : 5,6,7,9-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives .
- Key Features :
- Comparison : The target compound’s p-tolyl group may enhance lipophilicity but reduce polar interactions compared to chlorophenyl or hydroxylated analogs.
Reaction Efficiency Comparison
| Compound | Catalyst | Yield (%) | Time (min) | Reference |
|---|---|---|---|---|
| 9-(4-Hydroxyphenyl) analog | NGPU | 85 | 20 | |
| 9-(3-Fluorophenyl) analog | Not specified | N/A | N/A | |
| 9-(4-Chlorophenyl)-tetrazolo derivative | p-TSA | 78 | 10 |
Spectroscopic Data
Q & A
Q. Table 1: Catalyst Comparison
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| NGPU | 4–6 | 70–85 | |
| HCl | 12–24 | 50–65 |
Basic: What spectroscopic methods are used for structural validation?
Answer:
A combination of 1H NMR , LC-MS , and X-ray crystallography is employed:
- 1H NMR : Characteristic peaks include δ 2.25–2.35 ppm (dimethyl groups) and δ 6.8–7.5 ppm (aromatic protons) .
- LC-MS : Molecular ion peaks (e.g., m/z 435.2 [M+H]+) confirm molecular weight .
- Single-crystal X-ray : Resolves stereochemistry and hydrogen bonding patterns (e.g., CCDC 1035668 for related triazoloquinazolines) .
Basic: Are there reported biological activities for structurally analogous compounds?
Answer:
Triazoloquinazolinones exhibit antimicrobial , antioxidant , and CNS-modulating activities. For example:
- Antimicrobial : Analogues with halogen substituents show MIC values of 2–8 µg/mL against S. aureus .
- Antioxidant : Radical scavenging activity (IC₅₀ ~15 µM) via DPPH assays .
Advanced: How can synthesis be optimized for green chemistry compliance?
Answer:
Methodology :
Catalyst screening : Prioritize non-toxic, recyclable catalysts (e.g., NGPU in ethanol) .
Solvent selection : Replace DMF/THF with ethanol or water.
Waste reduction : Use microwave-assisted synthesis to reduce reaction time by 50% .
Q. Table 2: Green Metrics
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| E-factor | 8.2 | 2.5 |
| PMI (g/g) | 12.7 | 4.3 |
Advanced: How can computational models aid in designing derivatives with enhanced bioactivity?
Answer:
Adapt-cMolGPT , a generative pre-trained transformer, predicts target-specific compounds by:
Training : On datasets of bioactive triazoloquinazolines.
Fine-tuning : Using adapter layers for specific protein targets (e.g., kinases).
Validation : Molecular docking (AutoDock Vina) and ADMET profiling .
Case Study : Derivatives generated via Adapt-cMolGPT showed 30% higher binding affinity to COX-2 compared to parent compounds .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Experimental Design :
Scaffold modification : Introduce substituents (e.g., halogens, methoxy) at positions 2, 6, and 2.
Bioassays : Test antimicrobial (MIC), anti-inflammatory (COX-2 inhibition), and cytotoxicity (MTT assay).
Data analysis : Use QSAR models (e.g., MLR or Random Forest) to correlate substituents with activity .
Key Finding : Electron-withdrawing groups at position 2 enhance antimicrobial potency by 40% .
Advanced: What methodologies assess environmental impact or degradation pathways?
Answer:
Follow the INCHEMBIOL framework :
Environmental fate :
- Hydrolysis : Test at pH 3–11 (25–50°C).
- Photolysis : Expose to UV light (λ = 254 nm).
Ecototoxicity :
- Algal growth inhibition (Chlorella vulgaris, 72-h EC₅₀).
- Daphnia magna acute toxicity (48-h LC₅₀).
Data Requirement : LogP (measured: 2.8) predicts moderate bioaccumulation .
Advanced: How to resolve contradictions in reported synthesis yields or characterization data?
Answer:
Cross-validation protocol :
Reproduce conditions : Standardize catalysts (e.g., NGPU vs. HCl) and solvents.
Analytical validation :
- NMR : Compare δ values with published spectra (e.g., δ 2.3 ppm for dimethyl groups ).
- HPLC purity : Ensure >95% purity to exclude byproduct interference.
Statistical analysis : Use ANOVA to assess batch-to-batch variability.
Example : Discrepancies in yields (70% vs. 50%) were attributed to catalyst loading and workup methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
